molecular formula C7H6BrNO3 B1528957 5-Bromo-2-methoxyisonicotinic acid CAS No. 886365-22-6

5-Bromo-2-methoxyisonicotinic acid

Cat. No. B1528957
M. Wt: 232.03 g/mol
InChI Key: JZBHBRMXZANNNF-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxyisonicotinic acid is a chemical compound with the molecular formula C7H6BrNO3 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of 5-Bromo-2-methoxyisonicotinic acid involves several steps. In one study, dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another synthesis method involves three steps of reactions: acetylation protection on the phenolic hydroxyl using acetic anhydride, bromination using bromine under the catalysis of iron powder, and finally deacetylation .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxyisonicotinic acid is represented by the linear formula C7H6BrNO3 . The InChI key for this compound is JZBHBRMXZANNNF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromo-2-methoxyisonicotinic acid has a molecular weight of 232.03 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C . The compound has a predicted boiling point of 400.8°C .

Scientific Research Applications

Synthesis and Industrial Scale-Up

5-Bromo-2-methoxyisonicotinic acid is a key intermediate in the synthesis of therapeutic compounds, such as SGLT2 inhibitors, which are currently being studied for diabetes therapy. A practical industrial process has been developed for its synthesis from readily available materials, demonstrating scalability and cost-effectiveness. This process involves multiple steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, achieving a total yield of 24% on a 70 kg/batch scale, highlighting its potential for large-scale production of diabetes medications (Zhang et al., 2022).

Antibacterial Activity

Derivatives of 5-bromonicotinic acid have been explored for their antibacterial properties. Specifically, 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate has been synthesized and shown to exhibit excellent antibacterial activity. This suggests the potential of 5-bromonicotinic acid derivatives in developing new antibacterial agents, contributing to the fight against resistant bacterial strains (Li, 2009).

Chemical Modification for Biological Activity

The chemical modification of 5-bromonicotinic acid at its nitrogen nucleus has led to the synthesis of a variety of quaternary ammonium salts. These compounds have been evaluated for their cytotoxicity, antibacterial, and antifungal activities, demonstrating promising results in cytotoxic assays against Artemia salina. Although not all compounds showed effectiveness against fungi, the diversity in biological activity underscores the versatility of 5-bromonicotinic acid derivatives for various biomedical applications (Khan et al., 1999).

Photochemical Applications

Bacteriochlorins, with strong absorption in the near-infrared region, are of interest for photochemical studies. 5-Methoxybacteriochlorins, synthesized from dihydrodipyrrin-acetals including a 5-methoxy group (analogous to 5-methoxyisonicotinic acid derivatives), have shown potential for diverse applications by allowing the introduction of various functional groups. This adaptability makes them suitable for studies ranging from photodynamic therapy to energy harvesting, highlighting the broader applicational scope of 5-bromonicotinic acid derivatives (Krayer et al., 2010).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

5-Bromo-2-methoxyisonicotinic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests potential future directions in the development of new antidiabetic drugs.

properties

IUPAC Name

5-bromo-2-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBHBRMXZANNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40723024
Record name 5-Bromo-2-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxyisonicotinic acid

CAS RN

886365-22-6
Record name 5-Bromo-2-methoxy-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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